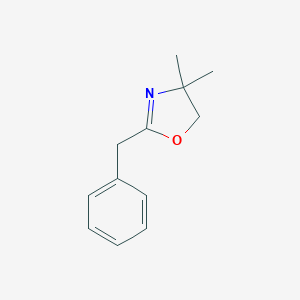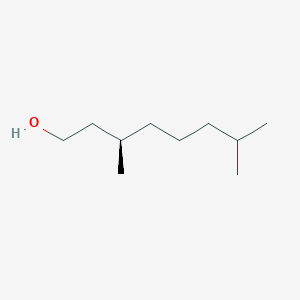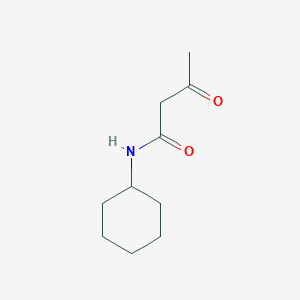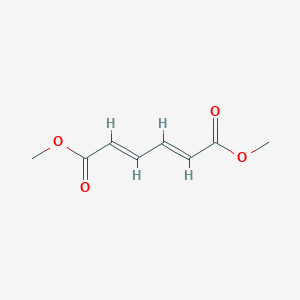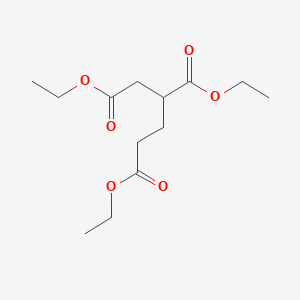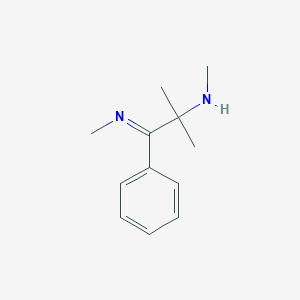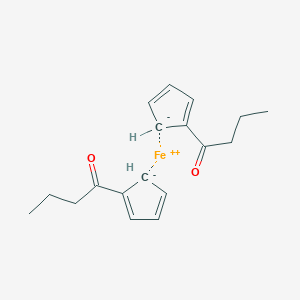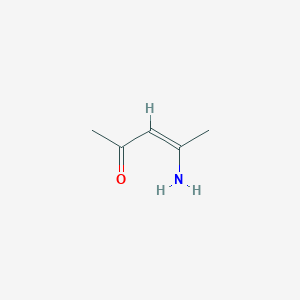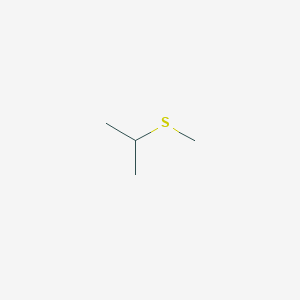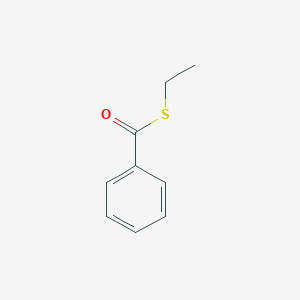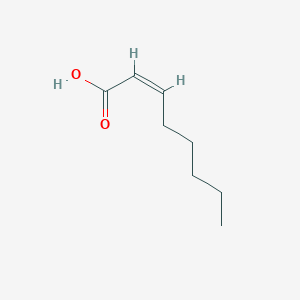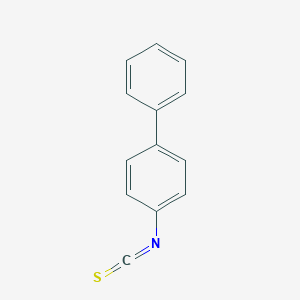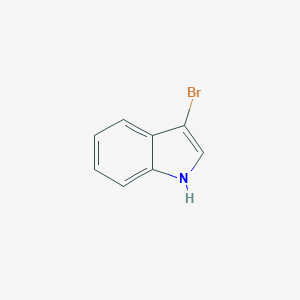
3-溴-1H-吲哚
概述
描述
3-Bromo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound with a wide range of applications in organic chemistry. The molecular formula of 3-Bromo-1H-indole is C8H6BrN, and it is characterized by the presence of a bromine atom at the third position of the indole ring . This compound is often used as a building block in the synthesis of various pharmaceuticals and organic materials .
科学研究应用
3-Bromo-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 3-Bromo-1h-indole involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .
Biochemical Pathways
3-Bromo-1h-indole affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .
Pharmacokinetics
The compound’s indole nucleus is known to contribute to its bioavailability .
Result of Action
The result of 3-Bromo-1h-indole’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .
生化分析
Biochemical Properties
3-Bromo-1h-indole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been synthesized by BrvH, a flavin-dependent halogenase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
3-Bromo-1h-indole has shown substantial selective cytotoxicity towards cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved.
Molecular Mechanism
At the molecular level, 3-Bromo-1h-indole exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the particular biochemical context.
Metabolic Pathways
3-Bromo-1h-indole is involved in various metabolic pathways. It interacts with several enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-1H-indole often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .
化学反应分析
Types of Reactions: 3-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Major Products Formed:
相似化合物的比较
3-Chloro-1H-indole: Similar to 3-Bromo-1H-indole but with a chlorine atom instead of bromine.
3-Iodo-1H-indole: Contains an iodine atom at the third position.
3-Fluoro-1H-indole: Features a fluorine atom at the third position.
Uniqueness: 3-Bromo-1H-indole is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .
属性
IUPAC Name |
3-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-27-1 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?
A1: The researchers chose 3-bromo-1H-indole-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

